Fluorometholone Acetate

Description

Historical Context and Discovery of Fluorometholone (B1672912) Acetate (B1210297)

The development of fluorometholone and its derivatives was part of a broader mid-20th century effort to synthesize more potent steroid hormones with altered biologic activity. musculoskeletalkey.com The parent compound, fluorometholone, was first described in patents filed in the late 1950s, including a U.S. Patent assigned to The Upjohn Company in January 1959. nih.govdrugbank.com The acetate derivative, fluorometholone acetate, was later developed, with its first approval as a drug occurring in 1986. nih.gov The synthesis of fluorometholone often involves multiple steps starting from commercially available products like methylprednisolone (B1676475) 21-acetate. google.com Over the years, various synthetic routes have been developed to improve the efficiency and yield of both fluorometholone and this compound. google.comgoogle.com

Role of Esterification in Glucocorticoid Potency and Ocular Penetration

Esterification is a critical chemical modification used to enhance the therapeutic properties of corticosteroids. ijdvl.com This process involves adding an ester group, such as an acetate, at specific positions on the steroid molecule, commonly the C-17 and C-21 positions. musculoskeletalkey.comijdvl.com The primary effect of esterification is an increase in the lipophilicity (fat-solubility) of the compound. ijdvl.comoptometrytimes.com This increased lipophilicity is crucial for ocular penetration, as the cornea is a biphasic structure with both lipid and aqueous layers. mieducation.com

The addition of an acetate group, as in this compound, enhances the molecule's ability to pass through the lipophilic corneal epithelium, which is a primary barrier to drug absorption into the eye. optometrytimes.commieducation.comhres.ca Generally, acetate-based steroids penetrate the cornea more effectively than their alcohol-based counterparts. mieducation.combinasss.sa.cr Once inside the ocular tissues, enzymes, particularly esterases, are capable of hydrolyzing the ester bond. hres.canih.gov This in-vivo hydrolysis is believed to cleave the acetate group from this compound, regenerating the active fluorometholone alcohol molecule within the target tissue. hres.cavisioninstitutecanada.com This mechanism allows for enhanced delivery of the active drug to the site of inflammation. crstoday.com

Comparison with Fluorometholone Alcohol Derivative

The structural difference between this compound and its parent compound, fluorometholone alcohol, directly impacts their clinical performance, primarily due to differences in ocular penetration. optometrytimes.com

Ocular Penetration and Efficacy: The acetate derivative is more lipophilic, which allows it to penetrate tissues more efficiently than the alcohol form. optometrytimes.commieducation.com This superior penetration is a key factor in its enhanced efficacy for treating external ocular inflammation. hres.careviewofcontactlenses.com Double-masked, randomized studies have shown that this compound (0.1%) was significantly more effective than fluorometholone alcohol in managing external ocular inflammation of non-microbial origin. hres.cavisioninstitutecanada.com

In a specific rabbit keratitis model designed to measure the invasion of polymorphonuclear leukocytes into the corneal stroma, the difference in efficacy was quantified. Hourly topical administration of 0.1% this compound suspension resulted in an average reduction of 46.8% in leukocyte invasion. hres.cavisioninstitutecanada.com Under a similar protocol, 0.1% fluorometholone alcohol suspension produced a mean decrease of 30.8%. hres.cavisioninstitutecanada.com This suggests that in the cornea, this compound has a greater efficacy in reducing inflammatory cell infiltration compared to fluorometholone alcohol. visioninstitutecanada.com

Anti-inflammatory Potency: While the acetate form shows greater efficacy in corneal inflammation, studies on immunogenic uveitis in rabbits found that 0.1% this compound and 0.1% fluorometholone alcohol were equally potent as anti-inflammatory agents. hres.cavisioninstitutecanada.com It is important to note that these studies were not designed for a complete dose-response comparison, so it cannot be definitively concluded that the two compounds are precisely equivalent in all inflammatory contexts. hres.cavisioninstitutecanada.com

The following table summarizes the key comparative findings between the two derivatives:

Table 1: Comparison of this compound and Fluorometholone Alcohol| Feature | This compound | Fluorometholone Alcohol | Source(s) |

|---|---|---|---|

| Chemical Form | Acetate Ester | Alcohol | nih.govoptometrytimes.com |

| Lipophilicity | Higher | Lower | optometrytimes.commieducation.com |

| Corneal Penetration | Superior/Better | Poorer | mieducation.comreviewofcontactlenses.comreviewofoptometry.com |

| Efficacy in External Ocular Inflammation | Significantly more effective | Less effective | hres.cavisioninstitutecanada.com |

| Efficacy in Rabbit Keratitis Model (Leukocyte Reduction) | 46.8% reduction | 30.8% reduction | hres.cavisioninstitutecanada.com |

| Potency in Rabbit Uveitis Model | Equally potent | Equally potent | hres.cavisioninstitutecanada.com |

| Common Use | Moderate inflammation | Mild ocular surface inflammation | reviewofcontactlenses.comreviewofoptometry.com |

Structure

3D Structure

Propriétés

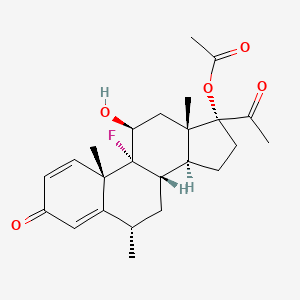

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFXGQHBPBMFHW-SBTZIJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191424 | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-06-7 | |

| Record name | Fluorometholone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Cellular/molecular Interactions of Fluorometholone Acetate

Glucocorticoid Receptor Binding and Translocation

The initial step in fluorometholone (B1672912) acetate's mechanism of action involves its passage through the cell membrane and binding to specific intracellular receptors. patsnap.com

Cytoplasmic Glucocorticoid Receptors

As a lipophilic molecule, fluorometholone acetate (B1210297) readily penetrates cell membranes. patsnap.com Within the cytoplasm, it binds to cytosolic glucocorticoid receptors (GR). patsnap.comdrugbank.comfda.gov.ph In its inactive state, the glucocorticoid receptor is part of a larger complex with other proteins, such as heat shock proteins. nih.govresearchgate.net The binding of fluorometholone acetate to the ligand-binding domain of the receptor induces a conformational change in the receptor protein. nih.gov

Nuclear Translocation of Receptor-Steroid Complex

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change that causes the dissociation of the associated heat shock proteins and other chaperones. nih.govresearchgate.net This "activated" receptor-steroid complex then moves from the cytoplasm into the cell's nucleus. patsnap.comdrugbank.comfda.gov.ph This process is known as nuclear translocation. drugbank.comfda.gov.ph

Gene Expression Modulation and Protein Synthesis

Once inside the nucleus, the this compound-receptor complex directly influences the transcription of target genes, leading to the synthesis of some proteins and the inhibition of others. patsnap.comdrugbank.comfda.gov.ph

Induction of Anti-inflammatory Proteins (e.g., Lipocortin-1)

The receptor-steroid complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of certain genes. drugbank.comfda.gov.phpatsnap.com This binding typically enhances the transcription of these genes. drugbank.comfda.gov.ph A key anti-inflammatory protein induced by this process is lipocortin-1 (also known as annexin (B1180172) A1). patsnap.comdrugbank.comfda.gov.ph

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines, Adhesion Molecules)

In addition to inducing anti-inflammatory proteins, the activated glucocorticoid receptor complex can also suppress the production of various pro-inflammatory mediators. patsnap.compatsnap.com This is achieved by inhibiting the transcription of genes that code for substances like cytokines, chemokines, and adhesion molecules. patsnap.com This transrepression can occur when the GR complex interferes with the activity of other transcription factors, such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes. mdpi.com This leads to a reduction in key elements of the inflammatory response, including edema, capillary dilation, and leukocyte migration. drugbank.comrwandafda.gov.rw

Table 1: Effects of this compound on Inflammatory Mediators

| Category | Effect | Examples of Affected Molecules |

|---|---|---|

| Anti-inflammatory Proteins | Induction | Lipocortin-1 (Annexin A1) patsnap.comdrugbank.comfda.gov.ph |

| Pro-inflammatory Mediators | Inhibition | Cytokines, Chemokines, Prostaglandins (B1171923), Leukotrienes patsnap.compatsnap.com |

| Inflammatory Processes | Inhibition | Edema, Fibrin (B1330869) Deposition, Capillary Dilation, Leukocyte Migration drugbank.comrwandafda.gov.rw |

Regulation of Phospholipase A2 and Arachidonic Acid Pathway

A significant aspect of this compound's anti-inflammatory action is its influence on the arachidonic acid pathway. drugbank.comfda.gov.ph The induced protein, lipocortin-1, plays a crucial role here by inhibiting the enzyme phospholipase A2. drugbank.comfda.gov.phmedex.com.bd Phospholipase A2 is responsible for releasing arachidonic acid from cell membrane phospholipids. drugbank.commedex.com.bdmedsafe.govt.nz Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. drugbank.commedsafe.govt.nznih.gov By blocking phospholipase A2, this compound effectively curtails the production of these potent inflammatory mediators. drugbank.commedex.com.bd

Cellular Effects on Inflammation

This compound, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a variety of interactions at the cellular level. nih.gov These actions collectively suppress the signs and symptoms of ocular inflammation by targeting key processes in the inflammatory cascade. patsnap.comfda.gov.ph The primary cellular effects include reducing vascular permeability, decreasing the infiltration of inflammatory cells, and stabilizing cellular membranes. patsnap.comnih.gov

Reduction of Vascular Permeability

A hallmark of inflammation is the increase in the permeability of blood vessels, which leads to edema (swelling) and the leakage of plasma proteins into the surrounding tissue. patsnap.compatsnap.com this compound effectively counteracts this by diminishing the permeability of capillaries. patsnap.com This action is a crucial component of its anti-inflammatory mechanism, helping to reduce the edema, fibrin deposition, and capillary dilation associated with ocular inflammation. fda.gov.phdrugbank.comrwandafda.gov.rw The reduction in vascular permeability minimizes the infiltration of inflammatory cells into the affected tissues. nih.govtandfonline.com Recent research also suggests that the inhibition of vasodilation and vascular permeability may be a non-genomic effect of the activated corticosteroid-receptor complex. nih.gov

Decrease in Cellular Infiltration (e.g., Polymorphonuclear Leukocytes, Neutrophils, Macrophages)

This compound significantly inhibits the migration and infiltration of inflammatory cells into the affected tissue. fda.gov.phpatsnap.comdrugbank.com This includes key immune cells such as polymorphonuclear leukocytes (PMNs), neutrophils, and macrophages. patsnap.comnih.govjaypeedigital.com By preventing the accumulation of these cells at the site of inflammation, the compound effectively dampens the local immune response and prevents the release of substances that perpetuate inflammation and cause tissue damage. patsnap.comjaypeedigital.com

Research has quantified the efficacy of this compound in this regard. In an experimental model of inflammatory keratitis, the topical application of 0.1% this compound suspension resulted in a substantial reduction of inflammatory cell invasion. nih.govhres.cavisioninstitutecanada.com

| Compound/Formulation | Experimental Model | Average Reduction in PMN Infiltration | Source |

|---|---|---|---|

| 0.1% this compound Ophthalmic Suspension (hourly) | Experimentally induced inflammatory keratitis in rabbits | 47% | nih.govebi.ac.uk |

| 0.1% this compound (high-viscosity carbomer gel, 3-hourly) | Experimentally induced inflammatory keratitis in rabbits | 48% | nih.govebi.ac.uk |

| 0.1% Fluorometholone Alcohol Ophthalmic Suspension (hourly) | Experimentally induced inflammatory keratitis in rabbits | 30.8% | hres.cavisioninstitutecanada.com |

| 0.5% this compound (topical) | Post-photorefractive keratectomy in rabbits | Significant reduction | johnshopkins.edu |

These findings highlight that the acetate ester of fluorometholone demonstrates a greater efficacy in reducing leukocyte invasion into the cornea compared to the alcohol form. hres.cavisioninstitutecanada.com

Stabilization of Cell Membranes (e.g., Lysosomes)

A critical aspect of the anti-inflammatory action of corticosteroids like this compound is their ability to stabilize cellular and subcellular membranes. patsnap.comnih.govpdr.net This effect is particularly important for the membranes of lysosomes, which are organelles containing a variety of degradative enzymes. patsnap.comabbvie.ca

During an inflammatory response, lysosomal membranes can become fragile, leading to the release of these enzymes, which contributes to tissue damage and propagates the inflammatory reaction. patsnap.comechemi.com By stabilizing these membranes, this compound prevents the release of these damaging enzymes. patsnap.comjaypeedigital.comechemi.com This membrane-stabilizing action is considered a key mechanism by which glucocorticoids block the progression of inflammation. abbvie.cascispace.com This stabilization also extends to mast cell membranes, preventing the release of histamine (B1213489) and other inflammatory mediators. nih.govtandfonline.com

Pharmacological Profile and Comparative Efficacy of Fluorometholone Acetate

Anti-inflammatory Efficacy in Ocular Models

The anti-inflammatory effects of fluorometholone (B1672912) acetate (B1210297) have been substantiated in several preclinical ocular models, which are crucial for determining a drug's therapeutic potential before clinical use in humans.

In experimentally induced inflammatory keratitis in rabbits, fluorometholone acetate has demonstrated significant efficacy in reducing corneal inflammation. nih.gov The primary measure of its anti-inflammatory activity in these models is the reduction in the invasion of polymorphonuclear leukocytes into the corneal stroma following an inflammatory stimulus. visioninstitutecanada.comhres.ca

Hourly topical administration of a 0.1% this compound ophthalmic suspension resulted in an average reduction of 46.8% to 47% in the number of polymorphonuclear leukocytes invading the cornea. visioninstitutecanada.comnih.gov This effect was found to be significantly greater than that produced by the alcohol derivative of fluorometholone. nih.gov For instance, one study reported that 0.1% fluorometholone alcohol ophthalmic suspension produced a mean decrease of 30.8% in corneal inflammatory activity under a similar protocol. visioninstitutecanada.comhres.ca This suggests that the acetate ester of fluorometholone possesses enhanced anti-inflammatory efficacy within the cornea. visioninstitutecanada.comnih.gov

Efficacy of Fluorometholone Formulations in a Rabbit Keratitis Model

| Compound | Concentration | Average Reduction in Leukocyte Invasion |

|---|---|---|

| This compound | 0.1% | 46.8% - 47% visioninstitutecanada.comnih.gov |

| Fluorometholone Alcohol | 0.1% | 30.8% visioninstitutecanada.comhres.ca |

This compound has also shown consistent anti-inflammatory efficacy in experimental models of uveitis. hres.ca In an immunogenic uveitis model induced in albino rabbits, 0.1% this compound effectively suppressed ocular inflammation across multiple experiments. visioninstitutecanada.comhres.ca Studies on experimental immunogenic uveitis in rabbits, induced by bovine serum albumin, have shown that topical application of fluorometholone suppressed the inflammation. nih.gov

When compared within this model, 0.1% this compound and 0.1% fluorometholone alcohol were found to be equally potent as anti-inflammatory agents. visioninstitutecanada.comhres.ca However, it was noted that these studies were not designed for a complete dose-response comparison, so a precise equivalence cannot be definitively concluded. visioninstitutecanada.comhres.ca In other studies of endotoxin-induced uveitis in rabbits, all tested steroids, including fluorometholone, demonstrated some degree of reduction in uveitis symptoms. nih.govarvojournals.org

The therapeutic performance of this compound has been frequently benchmarked against other established ophthalmic corticosteroids like prednisolone (B192156) acetate and dexamethasone (B1670325).

Randomized, double-masked clinical studies have shown that 0.1% this compound is significantly more effective than 0.1% fluorometholone alcohol for treating external ocular inflammation. nih.gov Furthermore, these studies found no significant difference in the ability of 0.1% this compound and 1.0% prednisolone acetate to suppress external ocular inflammation. nih.gov This comparability in efficacy with 1.0% prednisolone acetate, often considered the most effective commercially available ophthalmic corticosteroid, highlights the potent anti-inflammatory activity of this compound. nih.govresearchgate.net In studies of post-phacoemulsification inflammation, the efficacy of this compound and prednisolone acetate was found to be comparable. nih.gov

In a rabbit keratitis model, the therapeutic effect of 0.1% this compound was not significantly different from that of 1.0% prednisolone acetate. nih.gov

When compared to dexamethasone in an experimental immunogenic uveitis model in rabbits, fluorometholone demonstrated greater anti-inflammatory activity. nih.gov However, in a study on post-cataract surgery inflammation, 0.1% fluorometholone was found to have comparable efficacy to 0.1% dexamethasone in controlling inflammation, as measured by aqueous flare and corneal thickness. nih.govsemanticscholar.org Another comparative study in an endotoxin-induced uveitis model in rabbits found that while all tested steroids reduced inflammation, loteprednol (B1675157) etabonate and prednisolone acetate were generally more effective than dexamethasone and fluorometholone in some parameters. arvojournals.org

Comparative Anti-inflammatory Efficacy

| Comparison | Ocular Model/Condition | Finding | Source |

|---|---|---|---|

| This compound 0.1% vs. Fluorometholone Alcohol 0.1% | External Ocular Inflammation (Clinical) | This compound was significantly more effective. | nih.gov |

| This compound 0.1% vs. Prednisolone Acetate 1.0% | External Ocular Inflammation (Clinical) | No significant difference in efficacy. | nih.gov |

| This compound 0.1% vs. Prednisolone Acetate 1.0% | Post-phacoemulsification Inflammation | Comparable efficacy. | nih.gov |

| Fluorometholone vs. Dexamethasone | Experimental Immunogenic Uveitis (Rabbit) | Fluorometholone showed greater anti-inflammatory activity. | nih.gov |

| Fluorometholone 0.1% vs. Dexamethasone 0.1% | Post-cataract Surgery Inflammation | Comparable efficacy in reducing aqueous flare and corneal thickness. | nih.gov |

Immunosuppressive Effects

Corticosteroids, including this compound, exert their effects in part through immunosuppression. optometrytimes.com The mechanism involves binding to intracellular glucocorticoid receptors, which then translocate to the cell nucleus to modulate the expression of genes involved in the immune response. patsnap.com This leads to the suppression of pro-inflammatory proteins, such as cytokines. patsnap.com

Studies have specifically investigated the systemic immunosuppressive effects of topically applied fluorometholone. In a rabbit model of immunogenic uveitis, both fluorometholone and dexamethasone suppressed the circulating antibody titer. nih.gov However, fluorometholone was found to have a lower systemic immunosuppressive activity compared to dexamethasone. nih.gov This suggests a potential dissociation between its potent local anti-inflammatory effect and its systemic immunosuppressive impact. nih.gov Other sources also indicate that the immunosuppressive action of fluorometholone is less pronounced than that of dexamethasone. biopharmabd.com This characteristic is considered advantageous, aiming to maximize local therapeutic action while minimizing systemic side effects.

Pharmacokinetics and Ocular Bioavailability of Fluorometholone Acetate

Ocular Tissue Penetration and Retention

Following topical administration, Fluorometholone (B1672912) Acetate (B1210297) is absorbed into various ocular tissues, including the aqueous humor, cornea, iris, choroid, ciliary body, and retina hres.ca. The acetate ester formulation of Fluorometholone enhances its lipophilicity, a crucial factor that facilitates better penetration into and prolonged retention within these ocular tissues patsnap.com. This enhanced lipophilicity is believed to contribute to the drug's stability and duration of action patsnap.com.

Corneal Penetration

Fluorometholone Acetate demonstrates effective penetration through the cornea. The compound is absorbed rapidly into the rabbit cornea after topical ocular administration, reaching a maximum concentration of 2.95 ng/g at 30 minutes post-instillation fda.gov.ph. Studies in albino rabbits have shown that Fluorometholone readily penetrates an intact corneal epithelium and subsequently accumulates in the hydrophilic stromal layers of the cornea. Interestingly, the ocular penetration of Fluorometholone appears to be unaffected by the presence or absence of the corneal epithelium hres.ca.

The formulation of this compound can influence its corneal penetration. Research comparing different formulations in rabbits has provided specific insights:

An ointment formulation of single-entity this compound resulted in corneal levels that were 20% higher in terms of Area Under the Curve (AUC) than those achieved with a suspension formulation nih.gov.

A combination suspension product containing both Tobramycin (B1681333) and this compound showed a 15% higher AUC in the cornea compared to a single-entity this compound product nih.gov.

| Formulation Comparison | Relative Bioavailability (AUC) in Cornea | Reference |

|---|---|---|

| Ointment vs. Suspension (Single-Entity) | 20% Higher with Ointment | nih.gov |

| Combination Suspension vs. Single-Entity Suspension | 15% Higher with Combination Product | nih.gov |

Aqueous Humor Distribution

Fluorometholone penetrates the cornea to distribute into the aqueous humor hres.ca. However, the concentration of the drug measured in this location is generally less than that documented for other corticosteroids like Dexamethasone (B1670325) and Prednisolone (B192156) preparations hres.ca.

Similar to corneal penetration, the formulation impacts the distribution into the aqueous humor. A study in rabbits found that while an ointment formulation led to a 6% higher AUC in the aqueous humor compared to a suspension, this difference was not statistically significant. The two formulations were considered bioequivalent concerning aqueous humor concentrations nih.gov. Furthermore, a combination suspension product resulted in only a 4.4% higher AUC in the aqueous humor compared to the single-entity product, a difference that was also not significant nih.gov. The peak concentration in the aqueous humor is typically observed around 30 minutes post-instillation for suspension formulations nih.gov.

Metabolism and Excretion Pathways

The metabolic and excretory pathways of this compound are primarily localized to the eye, which helps to minimize systemic exposure patsnap.com.

Ocular Metabolism

This compound is subject to rapid metabolism within ocular tissues fda.gov.ph. It is understood that the acetate group is removed from the molecule through hydrolysis by ocular enzymes, which regenerates the active moiety, Fluorometholone alcohol.

A significant aspect of its ocular metabolism is the rapid formation of inactive metabolites within the cornea. This biotransformation leads to the creation of 20α- and 20ß-dihydrofluoromethorone (DHFM) arvojournals.org. The primary metabolite found in humans is 20α-DHFM, which exhibits approximately 100-fold less binding affinity for the glucocorticoid receptor compared to the parent Fluorometholone compound arvojournals.org. This rapid conversion to a significantly less active metabolite in the cornea is thought to contribute to a reduced incidence of intraocular pressure elevation compared to other topical steroids arvojournals.org.

| Metabolite | Relative Activity (Glucocorticoid Receptor Binding) | Significance | Reference |

|---|---|---|---|

| 20α-dihydrofluoromethorone (20α-DHFM) | ~100-fold less than Fluorometholone | Rapid formation in the cornea may reduce the risk of increased intraocular pressure. | arvojournals.org |

| 20ß-dihydrofluoromethorone (20ß-DHFM) | Inactive | Another metabolite formed in the cornea. | arvojournals.org |

Renal Excretion of Metabolites

Following metabolism, the resulting metabolites are cleared from the body. The elimination pathways for metabolites of topically administered this compound include both ocular and renal routes patsnap.com. While the specific details of the renal excretion pathway for topically applied this compound have not been extensively reported, the general pathway for most topical corticosteroids involves systemic metabolism in the liver, with subsequent excretion of metabolites in the urine and bile fda.gov.ph. Any portion of the drug that is systemically absorbed would likely follow this pathway fda.gov.ph.

Systemic Absorption and Minimization

Minimal systemic absorption occurs following the ophthalmic administration of this compound pdr.net. The low doses typically used for ocular conditions generally prevent clinical evidence of systemic absorption from appearing pdr.net. However, systemic absorption can become significant at doses higher than what is typically recommended hres.ca.

Systemic exposure can be increased in patients receiving co-treatment with CYP3A4 inhibitors, such as Ritonavir (B1064) and Cobicistat (B1684569). These agents can decrease the metabolism of any systemically absorbed corticosteroid, leading to an increased risk of systemic side effects medicines.org.ukhres.ca.

To minimize the potential for systemic absorption after instilling the eye drops, a simple physical technique can be employed. Applying pressure to the tear duct (nasolacrimal occlusion) immediately following administration of the drug can help reduce the amount of solution that drains from the eye into the systemic circulation via the nasal passages pdr.netdrugs.com.

Preclinical Research and Toxicology of Fluorometholone Acetate

Animal Studies on Ocular Effects

Preclinical investigations in animal models have been conducted to evaluate the effects of Fluorometholone (B1672912) acetate (B1210297) on ocular structures, particularly the retina. These studies are crucial for understanding the compound's potential impact on retinal health and function.

A study involving Brown Norway rats was conducted to examine the effects of intravitreal Fluorometholone acetate on the morphology and function of the retina. nih.gov In this research, vitrectomized rat eyes were injected with this compound solution. The retinal function was subsequently evaluated using electroretinography (ERG) at 4 and 8 weeks following the injection. nih.gov The results from the ERG assessments indicated no remarkable reduction in any ERG waves at either time point. nih.gov

Histological assessment of the rat eyes was also performed using light microscopy to evaluate retinal morphology. The analysis revealed no obvious histological changes in any of the treated rat eyes. nih.gov These findings suggest that, under the conditions of this particular study, this compound did not significantly alter the electrical responses of the retina or its microscopic structure.

In the same preclinical investigation, the potential retinal toxicity of this compound was further assessed in primate eyes (Macaca fascicularis). nih.gov The study involved performing pars plana vitrectomy with internal limiting membrane peeling assisted by this compound. nih.gov Three months after the surgical procedure, the primate retinas were evaluated for any signs of toxicity. nih.gov

The assessment methods included ophthalmoscopy, fluorescein (B123965) angiography, and electron microscopy. nih.gov The results from all three evaluation techniques indicated that the appearance of the primate retinas remained in a non-pathological condition. nih.gov Ophthalmoscopic examination and fluorescein angiography did not reveal any abnormalities, and electron microscopy confirmed the maintenance of normal retinal ultrastructure. nih.gov

Table 1: Summary of Preclinical Ocular Effects Study of this compound

| Parameter | Animal Model | Methodology | Key Findings | Citation |

|---|---|---|---|---|

| Retinal Function | Brown Norway Rats | Electroretinography (ERG) at 4 and 8 weeks post-injection. | No remarkable reduction in any ERG waves. | nih.gov |

| Retinal Morphology | Brown Norway Rats | Histology (Light Microscopy). | No obvious histological changes observed. | nih.gov |

| Retinal Toxicity | Primates (Macaca fascicularis) | Ophthalmoscopy, Fluorescein Angiography, Electron Microscopy at 3 months post-surgery. | Retinal appearance remained non-pathological. | nih.gov |

Reproductive and Developmental Toxicity

Studies in animal models have been performed to determine the potential reproductive and developmental toxicity of Fluorometholone.

Research has demonstrated that Fluorometholone exhibits embryocidal properties in rabbits. fda.govfda.govmotherfigure.com When administered ocularly to pregnant rabbits during the period of organogenesis (days 6-18 of gestation), a dose-related increase in fetal loss was observed. fda.govfda.govmotherfigure.comallergan.com These findings indicate a potential for the compound to be toxic to the developing embryo and fetus, leading to death in utero. drugs.com

Fluorometholone has been identified as a teratogen in rabbits when administered at low multiples of the human ocular dose. fda.govfda.govmotherfigure.com Ocular application during gestation days 6 through 18 resulted in a range of dose-related fetal abnormalities. fda.govfda.govallergan.com

The observed structural malformations were varied and included craniofacial, skeletal, and neural defects. fda.govmotherfigure.com Specific abnormalities reported in these studies include cleft palate, a deformed rib cage, and anomalous limbs. fda.govfda.govallergan.com Furthermore, significant neural tube defects were noted, such as encephalocele (a sac-like protrusion of the brain through a defect in the skull), craniorachischisis (a severe defect where the brain and spinal cord are exposed), and spina bifida (a condition where the spinal column does not form properly). fda.govfda.govmotherfigure.comallergan.com

Table 2: Teratogenic Effects of Fluorometholone Observed in Rabbits

| Category of Abnormality | Specific Defects Observed | Citation |

|---|---|---|

| Craniofacial | Cleft palate | fda.govfda.govallergan.com |

| Skeletal | Deformed rib cage, Anomalous limbs | fda.govfda.govallergan.com |

| Neural | Encephalocele, Craniorachischisis, Spina bifida | fda.govfda.govmotherfigure.comallergan.com |

Systemic Toxicological Findings in Animals

Regarding other systemic toxicological endpoints, available documentation indicates a lack of comprehensive evaluation in animal models. Specifically, no studies have been conducted in animals to evaluate the potential for carcinogenesis, mutagenesis, or impairment of fertility with Fluorometholone. fda.govfda.govallergan.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluorometholone |

Suppression of Body Weight Gain

Preclinical studies have indicated that this compound can lead to a suppression of body weight gain. In a 30-day ocular irritation study conducted in rabbits, administration of this compound was associated with a reduction in weight gain over the study period hres.ca. This effect is a recognized systemic consequence of glucocorticoid administration, often attributed to their catabolic effects on protein metabolism and other systemic influences.

Table 1: Summary of Preclinical Findings on Body Weight Gain Suppression

| Animal Model | Study Duration | Observation |

|---|

Lymphocyte Count Decrease

Specific preclinical data detailing the effect of this compound on lymphocyte counts were not available in the reviewed literature. However, the pharmacological class of glucocorticoids, to which this compound belongs, is well-known for its immunosuppressive effects, which include the induction of lymphocytopenia through apoptosis and redistribution of lymphocytes.

Atrophy of Lymphatic and Adrenal Glands

Detailed preclinical studies specifically investigating atrophy of lymphatic and adrenal glands following this compound administration were not identified in the available literature. Systemic absorption of potent corticosteroids can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which may result in adrenal gland atrophy. While Cushing's syndrome and adrenal suppression have been reported as rare adverse reactions in humans with frequent topical ophthalmic use, specific preclinical data on glandular atrophy for this compound is not detailed in the provided sources fda.gov.

Skin Thinning

There were no specific preclinical toxicology studies found in the reviewed literature that focused on skin thinning as an endpoint for this compound. Topical application of corticosteroids is commonly associated with cutaneous atrophy, but specific preclinical data for this compound is not available.

Carcinogenicity and Mutagenicity Studies

According to multiple sources, including regulatory filings, dedicated carcinogenicity and mutagenicity studies for fluorometholone and its acetate ester have not been conducted hres.cafda.govfda.gov. Therefore, there is no direct experimental data from long-term animal studies to evaluate the carcinogenic potential of this compound. Similarly, its potential to cause genetic mutations has not been assessed in standard mutagenicity assays. One available safety data sheet notes that no component of a product containing this compound is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA) medchemexpress.com.

Table 2: Status of Carcinogenicity and Mutagenicity Studies for this compound

| Study Type | Status |

|---|---|

| Carcinogenicity | Not conducted hres.cafda.govfda.gov |

Clinical Studies and Research on Fluorometholone Acetate

Comparative Clinical Trials on Ocular Inflammation

Fluorometholone (B1672912) acetate (B1210297) has been the subject of multiple clinical trials to determine its efficacy in treating ocular inflammation, often in comparison to other corticosteroids. Separate, randomized, double-masked clinical studies demonstrated that 0.1% fluorometholone acetate is significantly more effective than 0.1% fluorometholone alcohol in suppressing external ocular inflammation, including conjunctivitis, episcleritis, and scleritis nih.gov. Furthermore, when compared to 1.0% prednisolone (B192156) acetate, 0.1% this compound showed no significant difference in its ability to manage external ocular inflammation nih.gov. This suggests that the acetate derivative of fluorometholone is a highly effective anti-inflammatory agent nih.gov.

In the context of postoperative inflammation following cataract surgery, the efficacy of fluorometholone has been compared with other steroids. One study found that 0.1% fluorometholone combined with 0.5% levofloxacin (B1675101) had similar effects on aqueous flare and corneal thickness as a combination of tobramycin (B1681333) and dexamethasone (B1670325) nih.gov. Another study comparing 0.1% this compound with 0.2% fluorometholone for postoperative management of photorefractive keratectomy (PRK) found that the 0.1% acetate formulation was as effective as the 0.2% alcohol formulation in controlling inflammation nih.gov.

A study comparing fluorometholone with pranoprofen (B1678049) for chronic allergic conjunctivitis found that while both were effective, fluorometholone provided more rapid relief within the first week of treatment researchgate.net. The anti-inflammatory potency of fluorometholone has also been evaluated in animal models, where it was found to be forty times more effective than hydrocortisone (B1673445), while prednisolone was twice as effective as hydrocortisone hres.ca.

Table 1: Comparative Efficacy of this compound in Ocular Inflammation

| Comparator | Condition | Key Finding | Reference |

|---|---|---|---|

| Fluorometholone 0.1% | External Ocular Inflammation | This compound 0.1% was significantly more effective. | nih.gov |

| Prednisolone Acetate 1.0% | External Ocular Inflammation | No significant difference in efficacy. | nih.gov |

| Tobramycin/Dexamethasone | Post-Cataract Surgery Inflammation | Similar effects on aqueous flare and corneal thickness. | nih.gov |

| Fluorometholone 0.2% | Post-PRK Inflammation | This compound 0.1% had the same efficacy. | nih.gov |

Post-Marketing Surveillance and Reported Clinical Observations

Post-marketing surveillance, an essential part of pharmacovigilance, involves monitoring the safety of a drug after it has been released to the market wikipedia.org. This process relies on voluntary reporting from healthcare professionals and the public to identify adverse reactions that may not have been detected in clinical trials wikipedia.org. For this compound, post-marketing reports have identified several clinical observations.

Adverse reactions identified during post-marketing use of FLAREX® (this compound ophthalmic suspension) 0.1% include dysgeusia (a distortion of the sense of taste) myflarex.com. Other reported ocular adverse reactions for fluorometholone in general include eye irritation, conjunctival or ocular hyperemia, visual disturbance, foreign body sensation, eyelid edema, blurred vision, eye discharge, eye pruritus, increased lacrimation, eye edema or swelling, mydriasis, ulcerative keratitis, and ocular infections (bacterial, fungal, and viral) hres.ca. More severe, though less frequent, adverse reactions that have been reported include Cushing's syndrome and adrenal suppression, particularly with very frequent use in young children myflarex.comfda.gov.

Research on Intraocular Pressure Elevation Propensity

A significant area of research for all topical corticosteroids is their potential to elevate intraocular pressure (IOP). Fluorometholone was developed with the aim of having a lower propensity for this side effect compared to other potent corticosteroids nih.gov.

Studies have shown that this compound has a lower tendency to increase IOP compared to some other steroids semanticscholar.orgnoajournal.org. However, it is not entirely devoid of this risk. In a study on patients who had undergone photorefractive keratectomy, 6.6% of patients treated with 0.1% this compound developed ocular hypertension nih.gov. Another study found that after cataract surgery, a clinically significant rise in IOP occurred in 4.98% of patients in the fluorometholone group ijceo.org.

When comparing this compound with its alcohol form, one study suggested that the acetate ester induces a greater IOP increase in steroid-responsive patients elsevierpure.com. In a prospective evaluation of 24 postoperative steroid responders, the mean IOP was 28.38 mmHg with this compound compared to 22.63 mmHg with fluorometholone alcohol elsevierpure.com.

Numerous studies have specifically compared the IOP-elevating potential of this compound with that of dexamethasone phosphate (B84403), a potent corticosteroid known for its tendency to increase IOP.

In a double-masked, crossover study of 17 steroid responders, the mean time to elicit a 10 mmHg increase in IOP was four weeks for this compound and three weeks for dexamethasone sodium phosphate, a statistically significant difference nih.govtandfonline.com. A comparative study on normotensive individuals found that an IOP increase of more than 5 mmHg was recorded in 68.8% of eyes treated with dexamethasone phosphate, compared to only 3.1% of eyes treated with this compound semanticscholar.orgnoajournal.org.

Another comparative study performing corticosteroid provocative tests on 24 pairs of eyes found that 62.5% of dexamethasone-treated eyes showed an IOP change greater than 5 mmHg, with a mean change of 8.58 mmHg nih.gov. In contrast, only 8.3% of fluorometholone-treated eyes had a similar pressure change, with a mean change of 2.96 mmHg nih.gov. Similarly, it has been reported that the percentage of patients experiencing IOP increases of ≥10 mm Hg was 45.8% for dexamethasone and 4.2% for fluorometholone nih.gov. While this compound demonstrates a significantly longer average time to produce a rise in IOP than dexamethasone phosphate, the ultimate magnitude of the rise was found to be equivalent for both drugs in a small study fda.gov.

Table 2: Comparison of Intraocular Pressure Elevation with Dexamethasone Phosphate

| Study Parameter | This compound | Dexamethasone Phosphate | Reference |

|---|---|---|---|

| Mean time to 10 mmHg IOP increase | 4 weeks | 3 weeks | nih.govtandfonline.com |

| Percentage of eyes with >5 mmHg IOP increase | 3.1% | 68.8% | semanticscholar.orgnoajournal.org |

| Mean IOP change | 2.96 mmHg | 8.58 mmHg | nih.gov |

Drug Interactions and Concomitant Therapies with Fluorometholone Acetate

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The concurrent use of ophthalmic fluorometholone (B1672912) acetate (B1210297) and nonsteroidal anti-inflammatory drugs (NSAIDs) may heighten the potential for corneal healing complications. drugs.com Both topical corticosteroids and NSAIDs can independently slow or delay the wound healing process. drugs.com Consequently, their combined use can potentiate this effect. drugs.comhres.ca This is a significant consideration, particularly in post-surgical contexts, such as after cataract surgery, where delayed healing can lead to complications. mayoclinic.org While some studies on the systemic use of NSAIDs and healing have been inconclusive, a substantial body of research, particularly from animal studies, points towards an inhibitory effect on the healing process. nih.govnih.gov

The mechanism by which NSAIDs and corticosteroids interfere with wound healing involves the disruption of the normal inflammatory and proliferative phases of tissue repair. Proper healing is a complex cascade of events including inflammation, proliferation, and remodeling. nih.gov

Prostaglandin (B15479496) Inhibition: NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are essential for the production of prostaglandins (B1171923). nih.gov Prostaglandins, particularly PGE2 and PGD2, are crucial mediators in the healing process, promoting angiogenesis (new blood vessel formation) and keratinocyte proliferation for re-epithelialization. nih.gov Corticosteroids like fluorometholone also inhibit the inflammatory response, which includes modulating the activity of prostaglandins and leukotrienes. doctorabad.com The dual suppression of these pathways by concomitant use of NSAIDs and corticosteroids can therefore impair healing.

Inhibition of the 12-HHT/BLT2 Pathway: Research has shown that NSAIDs can delay corneal wound healing by inhibiting the production of 12-hydroxyheptadecatrienoic acid (12-HHT). nih.govresearchgate.net 12-HHT is a ligand for the leukotriene B4 receptor 2 (BLT2), and this signaling pathway is important for stimulating the migration of corneal epithelial cells, a critical step in closing a wound. nih.govresearchgate.net The NSAID diclofenac, for example, has been shown to significantly delay corneal wound healing in mice by suppressing 12-HHT production. researchgate.net

Table 1: Mechanisms of Delayed Wound Healing with Concomitant Fluorometholone Acetate and NSAID Use

| Mechanism | Effect of NSAIDs | Effect of Corticosteroids | Combined Effect |

| Prostaglandin Synthesis | Inhibit COX enzymes, reducing prostaglandin (PGE2, PGD2) production. nih.gov | Inhibit the inflammatory response, modulating prostaglandin activity. doctorabad.com | Potentiated suppression of prostaglandins, leading to reduced angiogenesis and re-epithelialization. nih.gov |

| 12-HHT/BLT2 Pathway | Inhibit production of 12-HHT, a ligand for the BLT2 receptor, which impairs corneal epithelial cell migration. nih.govresearchgate.net | Primarily act on inflammation; direct effect on this pathway is less characterized. | Additive or synergistic delay in corneal wound closure due to NSAID-mediated inhibition of epithelial migration. researchgate.net |

| Growth Factor Expression | May decrease the expression of Vascular Endothelial Growth Factor (VEGF), crucial for angiogenesis. nih.gov | Can suppress various inflammatory and proliferative signals. | Potential for significantly impaired angiogenesis and granulation tissue formation. nih.gov |

Interactions with Cytochrome P450 Enzymes (e.g., CYP3A Inhibitors)

While specific drug interaction studies have not been conducted for this compound, its potential for systemic absorption and metabolism via the cytochrome P450 (CYP) system warrants consideration. hres.ca The CYP3A subfamily, particularly CYP3A4, is a major pathway for the metabolism of many corticosteroids. mdpi.comnih.gov

Co-administration of this compound with potent inhibitors of the CYP3A4 enzyme may lead to increased systemic exposure of the corticosteroid. hres.ca CYP3A4 inhibitors decrease the metabolic breakdown of drugs, which can cause their concentration in the blood to rise. nih.govunc.edu This interaction is well-documented for other corticosteroids and is considered a potential risk with this compound. hres.ca

Strong CYP3A4 inhibitors such as ritonavir (B1064) and cobicistat (B1684569) have been specifically noted as drugs that may increase the amount of fluorometholone in the blood. hres.ca An unplanned increase in systemic corticosteroid levels can heighten the risk of systemic side effects. hres.ca Therefore, the combination of this compound and strong CYP3A4 inhibitors should generally be avoided unless the potential benefit is judged to outweigh the increased risk. hres.ca In such cases, monitoring for systemic corticosteroid side effects is recommended. hres.ca

Table 2: Interaction with CYP3A4 Inhibitors

| Interacting Drug Class | Example Inhibitors | Mechanism of Interaction | Potential Clinical Outcome |

| CYP3A4 Inhibitors | Ritonavir, Cobicistat, Ketoconazole, Fluconazole. hres.camdpi.comnih.gov | Inhibition of the CYP3A4 enzyme, which is responsible for metabolizing corticosteroids. nih.govnih.gov | Decreased metabolism and clearance of this compound, leading to increased systemic plasma concentrations. hres.canih.gov |

| Increased risk of systemic corticosteroid side effects. hres.ca |

General Considerations for Drug-Drug Interactions

Although this compound is administered topically, systemic absorption can occur, creating the potential for drug-drug interactions. doctorabad.com Potentially significant interactions may exist, requiring additional monitoring or therapeutic adjustments. doctorabad.com

It is important to note that specific drug interaction studies have not been performed with this compound. hres.ca Information on interactions is often extrapolated from the known pharmacology of the corticosteroid class. Some general drug information resources state there are no known or noted drug interactions with fluorometholone. rxlist.comhealthline.com However, specialized drug interaction databases list numerous potential interactions, highlighting a discrepancy in available information. drugs.com

Given this, patients should always inform their healthcare provider of all medications they are taking, including prescription drugs, over-the-counter medicines, and herbal supplements. mayoclinic.orgdrugtodayonline.com The concomitant use of other immunosuppressive drugs or oral corticosteroids could potentially have additive effects. drugtodayonline.com Due to the lack of comprehensive data for this compound specifically, a cautious approach involving careful monitoring is warranted when used with other systemic medications.

Synthesis and Chemical Development of Fluorometholone Acetate

Synthetic Routes and Pathways

The synthesis of fluorometholone (B1672912) acetate (B1210297) has evolved to improve yield, reduce impurities, and avoid difficult industrial processes like fermentation. google.comgoogle.com Modern routes are characterized by a sequence of specific chemical reactions.

A key synthetic pathway for fluorometholone acetate begins with a dechlorination reaction. google.com This process often utilizes a metal reducing agent, such as zinc powder, in the presence of an acid like glacial acetic acid, to remove chlorine atoms from a starting steroid molecule. google.com Following dechlorination, an esterification step is performed. This reaction involves the formal condensation of the 17-hydroxy function of the fluorometholone precursor with acetic acid to form the acetate ester. nih.govtapi.com Methylation is another crucial step in building the fluorometholone molecule, introducing a methyl group at the 6α position. anantlabs.com

One patented method describes starting with a compound (formula II) and performing a dechlorination reaction using zinc powder and glacial acetic acid in an acetone (B3395972) solvent. The reaction is heated to 50-55°C for several hours. This is followed by esterification and methylation steps in sequence to build the core structure of the fluorometholone derivative. google.com

Hydrogenation is a critical step in the synthesis, used to selectively reduce specific double bonds in the steroid nucleus. google.com Catalytic hydrogenation can be performed under controlled hydrogen pressure, often between 0.5 and 20 atmospheres, to achieve regioselectivity, which helps reduce the number of synthesis steps required. google.comgoogle.com

Historically, dehydrogenation at the 1 and 2 positions was carried out by fermentation, a process that limits industrial applicability due to its complexity and lower yields. google.comgoogle.com Newer synthetic methods aim to replace this step. A more recent approach involves a sequence that includes hydrogenation followed by a fermentation dehydrogenation reaction to introduce the necessary double bonds in the A ring of the steroid. google.com

The formation and subsequent opening of an epoxy ring are pivotal for introducing the fluorine atom at the 9α position. The synthesis involves an epoxy reaction to create an oxirane ring on the steroid intermediate. google.com

This is followed by a ring-opening reaction. google.com This reaction is typically performed using a hydrofluoric acid solvent, such as a 70 wt% hydrofluoric acid water solution, at low temperatures ranging from -30°C to 0°C. google.com The epoxide ring is opened in a stereospecific manner, leading to the introduction of the fluorine atom and a hydroxyl group at adjacent positions, which is characteristic of many potent corticosteroids. nih.govbeilstein-journals.org

A comprehensive synthetic route described in a patent takes a starting raw material (compound of formula II) and prepares a derivative of fluorometholone through a sequence of dechlorination, esterification, methylation, hydrogenation, fermentation dehydrogenation, and finally, the epoxy and ring-opening reactions to yield the final product. google.com

The synthesis of this compound relies on several key intermediates. Various patents describe the preparation and use of compounds that serve as building blocks for the final molecule. google.comgoogle.com For instance, derivatives of 6α-alkyl-4,9(11)-diene-pregna-3,20-dione are useful synthetic intermediates. google.comgoogle.com The process involves the catalytic hydrogenation of specific precursors to form these intermediates, which substantially reduces the subsequent steps needed to introduce the final functionalities of this compound. google.comgoogle.com

The table below summarizes key intermediates mentioned in synthetic processes.

| Intermediate Formula/Name | Role in Synthesis | Reference |

| Compound of Formula II | Starting raw material for a multi-step synthesis | google.com |

| Compound of Formula III | Product of dechlorination; intermediate for subsequent reactions | google.com |

| 6α-alkyl-4,9(11)-diene-pregna-3,20-dione (Formula V) | Key intermediate for preparing fluorometholone and its derivatives | google.comgoogle.com |

| Compound of Formula (Ia), (III), (IV) | Intermediates used in the preparation of fluorometholone and this compound | google.comgoogle.com |

| Compound of Formula IX | The fluorometholone derivative prepared before the final hydrolysis step to fluorometholone | google.com |

Impurity Profiles and Purification Challenges

The synthesis of this compound can generate various impurities, which are related compounds or byproducts formed during the manufacturing process. veeprho.com Monitoring and controlling these impurities is critical to ensure the final product's purity and quality. veeprho.com Some older synthetic routes are known to generate more impurities, making the product difficult to purify and posing challenges for industrial-scale production. google.com

Common impurities include degradation products and compounds formed from side reactions. veeprho.com One significant process impurity is this compound 6,9(11)-diene Impurity. pharmaffiliates.com Other identified impurities include Delta-9(11)-Fluorometholone Acetate, Fluorometholone Epoxy Analog, and 1,2-Dihydro Fluorometholone. veeprho.compharmaffiliates.com The presence of these impurities necessitates stringent purification methods and analytical controls. Industrial methods focus on minimizing impurity formation by tightly controlling reaction parameters, such as temperature and the choice of solvents and catalysts. For example, using non-polar solvents like dichloromethane (B109758) during esterification can reduce unintended side reactions.

The table below lists some known impurities of this compound.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound 6,9(11)-diene Impurity | 95955-20-7 | C₂₄H₂₈O₄ | 380.48 |

| Delta-9(11)-Fluorometholone Acetate | 130145-14-1 | C₂₄H₃₀O₄ | 382.5 |

| Fluorometholone Impurity 10 | 83873-16-9 | - | - |

| Fluorometholone Epoxy Analog | 83873-17-0 | - | - |

| 1,2-Dihydro Fluorometholone | 378-36-9 | - | - |

Derivatization Strategies and Impact on Potency

Derivatization, the process of chemically modifying a molecule, is a key strategy to alter the bioavailability, potency, and efficacy of steroid compounds. hres.ca For fluorometholone, the most significant derivatization is the addition of an acetate group at the 17α-position to form this compound. anantlabs.com

This esterification has a profound impact on the compound's anti-inflammatory activity. Clinical and experimental studies have shown that altering fluorometholone from its alcohol base to its acetate derivative transforms the drug from a moderately effective to a highly effective anti-inflammatory agent. ebi.ac.uknih.gov The acetate group changes the lipophilicity of the steroid, which can affect its rate of passage through membranes like the cornea. hres.ca It is believed that ocular enzymes hydrolyze the ester, releasing the active fluorometholone alcohol in vivo. hres.ca

In one study, 0.1% this compound ophthalmic suspension produced a 47% reduction in leukocyte invasion in an experimentally induced keratitis model, a significantly greater anti-inflammatory effect than that observed with the parent fluorometholone alcohol. nih.gov Furthermore, the efficacy of 0.1% this compound was found to be comparable to that of 1.0% prednisolone (B192156) acetate, a potent and widely used ophthalmic corticosteroid. nih.govnih.gov This enhancement in potency demonstrates the success of the derivatization strategy in improving the therapeutic profile of fluorometholone.

Analytical Methodologies for Fluorometholone Acetate

Spectrophotometric Methods

Spectrophotometry represents a cornerstone in the analytical toolkit for the quantification of pharmaceutical compounds. These methods are valued for their simplicity, speed, and cost-effectiveness. For Fluorometholone (B1672912) Acetate (B1210297), various spectrophotometric techniques have been developed and validated, offering reliable approaches for its determination in different matrices.

UV Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely employed technique for the analysis of Fluorometholone Acetate, leveraging the molecule's inherent ability to absorb light in the UV region. The principle of this method is based on Beer-Lambert's law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Research has demonstrated that the solvent system can influence the absorption maximum (λmax) of this compound. For instance, in methanol (B129727), the compound exhibits a distinct absorption peak. drugfuture.comsaspublishers.com One study established a method for determining this compound in ophthalmic suspensions using methanol as the solvent, where Beer's law was obeyed over a concentration range of 0.1-80 μg/mL. Another method utilized an octane (B31449) sulfonic acid buffer (pH 3.0), showing a similar linear range.

The selection of the wavelength for quantification is critical to ensure sensitivity and specificity. For this compound, a common detection wavelength is around 238 nm to 241 nm. saspublishers.comasiapharmaceutics.infoasiapharmaceutics.info A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method also utilized UV detection at 241 nm. asiapharmaceutics.infoasiapharmaceutics.info Furthermore, in the development of a nanosuspension formulation, drug content was determined by measuring absorbance at 238 nm in methanol. saspublishers.com

The application of UV spectrophotometry extends to simultaneous analysis of this compound in combination with other drugs. For instance, methods have been developed for its determination alongside Sodium Cromoglycate, where measurements are taken at specific wavelengths to differentiate the two compounds. nih.gov

| Solvent/Medium | Reported λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Methanol | 238 | 0.1-80 | - |

| Octane Sulfonic Acid Buffer (pH 3.0) | - | 0.1-80 | - |

| Methanol:Water (50:50 v/v) | - | 4-16 | - |

Derivative Spectrophotometry

Derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectral bands and minimizes background interference. This method involves the mathematical differentiation of a zero-order absorption spectrum, resulting in first, second, or higher-order derivative spectra. For this compound, first-order derivative spectrophotometry has proven particularly useful for its simultaneous estimation with other active pharmaceutical ingredients.

In a study involving the simultaneous determination of this compound and Ketorolac Tromethamine, a first-order derivative method was developed. researchgate.net This technique relies on the principle of zero-crossing points, where the absorbance of one component is zero, allowing for the quantification of the other component without interference. For this particular combination, the derivative values were measured at 296 nm for Ketorolac Tromethamine (at the zero-crossing point of this compound) and at 226 nm for this compound (at the zero-crossing point of Ketorolac Tromethamine). researchgate.net The method demonstrated linearity for both drugs over a concentration range of 10-70 μg/mL. researchgate.net

Another investigation focused on the simultaneous analysis of Fluorometholone and Ketorolac using a first-order derivative method in different buffer systems, namely sodium acetate buffer (pH 4.0) and phosphate (B84403) buffer (pH 4.0). wisdomlib.org In the sodium acetate buffer, the zero-crossing point for Fluorometholone was at 303.30 nm, which was used for the determination of Ketorolac. wisdomlib.org Conversely, the zero-crossing point for Ketorolac at 220.42 nm was utilized for the quantification of Fluorometholone. wisdomlib.org

| Analyte Determined | Zero-Crossing Point of Interfering Drug (nm) | Buffer System |

|---|---|---|

| This compound | 226 (Ketorolac Tromethamine) | Not Specified |

| Fluorometholone | 220.42 (Ketorolac) | Sodium Acetate Buffer (pH 4.0) |

Spectrofluorimetric Methods

Spectrofluorimetry is a highly sensitive analytical technique based on the fluorescence properties of a molecule. While Fluorometholone itself is a non-fluorescent compound, its hydrolytic degradation products exhibit significant fluorescence. researchgate.net This characteristic has been exploited for its indirect determination.

One study detailed a synchronous fluorescence spectroscopic method for the simultaneous determination of Fluorometholone and its co-formulated drug, Sodium Cromoglycate, in the presence of their degradation products. researchgate.net The fluorescence intensities were measured at specific emission wavelengths (λem) of 283 nm for Fluorometholone and 347 nm for Sodium Cromoglycate, using a constant wavelength difference (Δλ) of 99.20 nm. researchgate.net This approach allows for the selective quantification of the parent drug by monitoring the fluorescence of its degradation products.

It is important to note that direct spectrofluorimetric analysis of this compound is not feasible due to its non-fluorescent nature. The applicability of this method is contingent on a controlled degradation process to generate the fluorescent species.

Chromatographic Techniques

Chromatographic techniques are powerful separation methods that are widely used for the analysis of complex mixtures. In the context of this compound analysis, High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique due to its high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile analytical method that has been extensively applied for the determination of this compound in bulk drug substances and pharmaceutical formulations. Several HPLC methods have been developed and validated, demonstrating their suitability for quality control and stability studies.

A stability-indicating HPLC method was developed for the determination of Fluorometholone in eye drop formulations. actascientific.com The chromatographic separation was achieved using a Gemini-NX C18 column with a mobile phase consisting of acetonitrile (B52724) and 10 mM Tetra butyl ammonium (B1175870) hydrogen sulphate (60:40 v/v) at a flow rate of 1.0 mL/min, with UV detection at 240 nm. actascientific.com Another method for the simultaneous determination of Fluorometholone and Sodium Cromoglycate utilized a BDS HYPERSIL C18 column. researchgate.netresearchgate.net

The choice of column and mobile phase is critical for achieving optimal separation. A study on the separation of Fluorometholone and Tetrahydrozoline Hydrochloride employed a C8 column with a mobile phase of Acetonitrile/phosphate buffer pH 3 ± 0.1 (70:30, v/v) and UV detection at 230 nm. akjournals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A stability-indicating RP-HPLC method for Fluorometholone utilized a Phenomenex Luna C8 column with a mobile phase of 0.1% acetic acid and methanol (20:80, v/v) at a flow rate of 0.8 mL/min and detection at 241 nm. asiapharmaceutics.infoasiapharmaceutics.infowisdomlib.org This method was validated for linearity over a concentration range of 0.5–100 μg/mL. asiapharmaceutics.infoasiapharmaceutics.info Another RP-HPLC method for the analysis of Fluorometholone employed a Gemini® 5 μm NX-C18 column with a mobile phase of 70% methanol and 30% distilled water at a flow rate of 0.5 mL/min and detection at 280 nm. nih.gov

The United States Pharmacopeia (USP) describes an RP-HPLC method for the assay of this compound using a 4.6-mm × 25-cm column with 5-µm packing L1 and a mobile phase of water and acetonitrile (60:40). drugfuture.com The flow rate is approximately 1.5 mL per minute, and detection is performed at 254 nm. drugfuture.com

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|

| Packing L1 (4.6-mm × 25-cm, 5-µm) | Water and Acetonitrile (60:40) | 1.5 | 254 |

| Phenomenex Luna C8 (250 mm × 4.6 mm, 5 µm) | 0.1% Acetic Acid and Methanol (20:80, v/v) | 0.8 | 241 |

| Gemini® 5 μm NX-C18 (250 × 4.6 mm) | 70% Methanol and 30% Distilled Water | 0.5 | 280 |

| Gemini-NX C18 (250 mm x 4.6 mm, 5µ) | Acetonitrile: 10 mM Tetra butyl ammonium hydrogen sulphate (60:40 v/v) | 1.0 | 240 |

| BDS HYPERSIL C18 (250x4.6 mm, 5μ) | - | - | - |

| C8 | Acetonitrile/phosphate buffer pH 3 ± 0.1 (70:30, v/v) | - | 230 |

Stability-Indicating HPLC Methods

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are paramount for assessing the intrinsic stability of this compound. These methods are designed to be specific enough to resolve the drug from its potential degradation products, which may form under various stress conditions.

Forced degradation studies are a cornerstone of developing and validating stability-indicating HPLC methods. In these studies, this compound is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, and thermal and photolytic degradation. actascientific.comasiapharmaceutics.info One study subjected this compound solutions to 5N HCl and 0.5N NaOH at 80°C for 2 hours for acidic and alkaline hydrolysis, respectively. Oxidative degradation was induced using 6% H2O2 at 80°C for 60 minutes, while thermal degradation was performed by exposing the solution to heat at 80°C for 8 hours. Photodegradation was studied by exposing the solution to UV light at 254 nm for 8 hours. actascientific.com The results from these studies help in identifying the potential degradation pathways and in ensuring that the analytical method can effectively separate the intact drug from any degradants formed. actascientific.com

A common approach for the HPLC analysis of this compound involves reversed-phase chromatography. Various studies have utilized C8 and C18 columns with different mobile phase compositions. For instance, one method employed a Phenomenex Luna C8 column (250 mm × 4.6 mm i.d., 5 µm particle size) with a mobile phase of 0.1% acetic acid and methanol (20:80, v/v) at a flow rate of 0.8 mL/min, with UV detection at 241 nm. asiapharmaceutics.info Another method utilized a Hypersil Gold BDS C18 column (25cm X 4.6mm, 5µ) with a gradient elution of phosphate buffer (pH 3) and a mixture of methanol and acetonitrile (40:60 % v/v) at a flow rate of 1 mL/min, with detection at 240 nm. ijrpr.com A third method used a Gemini-NX C18 column (250 mm x 4.6 mm, 5µ particle size) with a mobile phase of acetonitrile and 10 mM Tetra butyl ammonium hydrogen sulphate (60:40 v/v) at a flow rate of 1.0 ml/min and UV detection at 240 nm. actascientific.com

The results of forced degradation studies have shown that Fluorometholone can degrade under certain conditions. For example, significant degradation was observed in alkaline hydrolysis. actascientific.com The ability of the HPLC method to separate the peak of this compound from the peaks of its degradation products is a key indicator of its stability-indicating nature. actascientific.compnrjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the identification and characterization of impurities and degradation products of this compound. nih.govoup.com

In the context of this compound analysis, LC-MS has been employed to verify the structure of degradation products observed during forced degradation studies. nih.govoup.com For instance, after subjecting Fluorometholone to alkaline degradation, LC-MS was used to confirm the identity of the resulting degradant. nih.gov The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) also make it suitable for the determination of Fluorometholone and its metabolites in biological matrices, such as rabbit aqueous humor. researchgate.net

A typical LC-MS/MS method for the analysis of Fluorometholone and its metabolites involves protein precipitation for sample extraction, followed by chromatographic separation on a C18 column. The mobile phase often consists of a mixture of methanol and an acidic aqueous solution, such as 0.5% formic acid. researchgate.net Detection is achieved using multiple-reaction monitoring (MRM) in positive electrospray ionization mode, which provides high selectivity and sensitivity for the quantification of the target analytes. researchgate.net

Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness, LOD, LOQ)

Validation of the analytical methods used for this compound is essential to ensure that the results are reliable and accurate. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of several key parameters. actascientific.comasiapharmaceutics.infoasiapharmaceutics.info

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. actascientific.com In stability-indicating HPLC methods, specificity is demonstrated by the resolution of the this compound peak from the peaks of its degradation products generated during forced degradation studies. actascientific.comasiapharmaceutics.info

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. wjpls.org The linearity of HPLC methods for this compound is typically evaluated over a range of concentrations.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. actascientific.com It is often determined by recovery studies, where a known amount of the drug is added to a placebo or sample matrix and the percentage of recovery is calculated. actascientific.comasiapharmaceutics.info